Benzothioxanthene dicarboxylic anhydride

Descripción

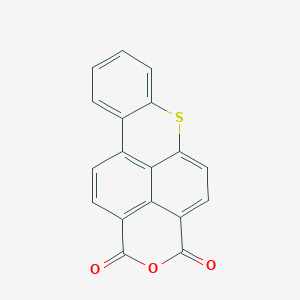

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJAUMBAFBAMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065710 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-49-4 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Benzothioxanthene Dicarboxylic Anhydride

Classical and Modern Synthetic Routes to Benzothioxanthene Dicarboxylic Anhydride (B1165640)

The synthesis of the benzothioxanthene core, a significant scaffold in the development of functional dyes and electronic materials, can be achieved through several strategic pathways. These routes range from classical multi-step procedures to more streamlined modern approaches, each offering distinct advantages in terms of efficiency and convenience.

The Pschorr cyclization is a well-established, copper-catalyzed reaction for forming biaryl tricyclic systems through an intramolecular substitution involving an aryldiazonium salt intermediate. wikipedia.orgorganic-chemistry.org This method represents a conventional two-stage pathway for constructing the benzothioxanthene ring system. researchgate.net The general mechanism involves the diazotization of an aromatic amine, followed by the copper-catalyzed cleavage of nitrogen to generate an aryl radical. wikipedia.org This radical then undergoes an intramolecular ring closure to form the desired tricyclic structure. wikipedia.org

In the context of benzothioxanthene dicarboxylic anhydride synthesis, the process involves the cyclization of precursor compounds such as 4-(2'-aminophenylmercapto)-naphthalic acids or their corresponding anhydrides. google.com The key steps typically involve:

Diazotization: The primary amino group on the phenylmercapto substituent is converted into a diazonium salt using reagents like sodium nitrite in an acidic medium. wikipedia.orgresearchgate.net

Cyclization: The resulting diazonium salt is then decomposed, often with the aid of a copper catalyst, to induce the intramolecular cyclization, leading to the formation of the benzothioxanthene core. organic-chemistry.orgthieme.de

While effective, this two-stage process can sometimes be less convenient than more direct, single-step methods. researchgate.net

More recent developments have led to highly efficient one-stage intramolecular cyclization reactions that bypass the conventional two-step Pschorr process. researchgate.net A notable example is the conversion of 4-(2-Aminophenylthio)-naphthalene-1,8-dicarboxylic anhydride into benzothioxanthene-3,4-dicarboxylic anhydride. researchgate.net This transformation can be rapidly achieved by treating the substrate with amyl nitrite or sodium nitrite in a solvent like dimethylformamide. researchgate.net This approach is lauded for its convenience and represents a significant improvement over the traditional Pschorr cyclization. researchgate.net

A direct and novel synthesis of benzo(k,1)thioxanthene-3,4-dicarboxylic anhydride has been reported, starting from readily available precursors. researchgate.net This method involves the reaction of 4-nitro-naphthalene-1,8-dicarboxylic anhydride with 2-aminobenzenethiol. researchgate.net The reaction is known to produce other compounds as well, such as 4-(2-aminophenylthio) naphthalene-1,8-dicarboxylic anhydride and 4-phenylthionaphthalene-1,8-dicarboxylic anhydride. researchgate.net The presence of amyl nitrite or sodium nitrite in similar reactions can lead to larger quantities of 4-phenylthionaphthalene-1,8-dicarboxylic anhydride and other products arising from the oxidation of 2-aminobenzenethiol. researchgate.net

The industrial-scale production of this compound and its derivatives is detailed in patent literature, outlining processes designed for large quantities. google.com These methods often involve heating the anhydride with other reagents in high-boiling polar aprotic solvents. google.comgoogle.com

A typical large-scale process involves heating a mixture of benzothioxanthene-3,4-dicarboxylic acid anhydride (e.g., 196 kg) with phenyl acetic acid and potassium acetate in a solvent such as N-methylpyrrolidone or α-chloronaphthalene. google.com The reaction is conducted at elevated temperatures, typically starting at 180°C and increasing to 200-210°C for several hours to ensure completion. google.com Process optimization for chemical manufacturing can involve strategies such as preheating reactants and modifying operating conditions in purification steps like distillation to reduce energy consumption and improve efficiency. researchgate.net

| Component | Quantity/Condition | Solvent | Temperature | Duration |

| Benzothioxanthene-3,4-dicarboxylic acid anhydride | 196 kg | N-methylpyrrolidone | 80°C → 180°C → 200-210°C | 8-10 hours |

| Phenyl acetic acid | 104.6 kg | N-methylpyrrolidone | 80°C → 180°C → 200-210°C | 8-10 hours |

| Potassium acetate | 62.8 kg | N-methylpyrrolidone | 80°C → 180°C → 200-210°C | 8-10 hours |

| Benzothioxanthene-3,4-dicarboxylic acid anhydride | 196 kg | α-chloronaphthalene | 80°C → 180°C → 200-210°C | 8-10 hours |

| Phenyl acetic acid | 104.6 kg | α-chloronaphthalene | 80°C → 180°C → 200-210°C | 8-10 hours |

| Potassium acetate | 62.8 kg | α-chloronaphthalene | 80°C → 180°C → 200-210°C | 8-10 hours |

Strategic Functionalization and Derivatization of the Benzothioxanthene Core

The benzothioxanthene scaffold serves as a versatile platform for the development of new materials, and its properties can be finely tuned through strategic functionalization. rsc.orgresearchgate.net Halogenation is a key derivatization technique that introduces reactive handles for subsequent cross-coupling reactions, opening pathways to more complex symmetrical and asymmetrical π-conjugated systems. chemrxiv.orgchemrxiv.org

The regioselective mono- and di-halogenation of the benzothioxanthene imide (BTXI) core has been demonstrated, yielding a range of valuable building blocks. chemrxiv.orgchemrxiv.org Both bromination and iodination have been successfully achieved with controlled selectivity. chemrxiv.org

Bromination: Direct bromination of the BTXI core with an excess of bromine can lead to halogen exchange reactions if other halogens are present. chemrxiv.org To achieve controlled monobromination or dibromination, dibromoisocyanuric acid is an effective reagent. chemrxiv.org For instance, using 1.1 equivalents of dibromoisocyanuric acid allows for the isolation of a monobrominated product in good yield. chemrxiv.org Increasing the equivalents of the brominating agent can lead to di-substituted products. chemrxiv.org

Iodination: Iodination can be performed under acidic conditions using a combination of iodic acid and iodine. chemrxiv.org This procedure has been shown to be regioselective, with the iodine atom being incorporated onto the phenyl ring in the para position relative to the sulfur atom. chemrxiv.org This regioselectivity has been confirmed by ¹H NMR spectroscopy and single-crystal X-ray diffraction. chemrxiv.org

The table below summarizes key findings in the halogenation of the benzothioxanthene core. chemrxiv.org

| Reaction | Reagent(s) | Equivalents | Outcome | Regioselectivity |

| Dibromination | Dibromoisocyanuric acid | 2.2 | Dibrominated compound | Functionalization on the naphthyl ring |

| Dibromination | Dibromoisocyanuric acid | 5.0 | Dibrominated compound (yield ~32%) | Functionalization on the naphthyl ring |

| Iodination | Iodic acid and Iodine | - | Mono-iodinated compound (I-BTXI-I) | Iodine on the phenyl ring, para to the sulfur atom |

| Hetero-dihalogenation | Iodic acid and Iodine (on BTXI-Br) | - | Bromo-iodo derivative (I-BTXI-Br) | Iodine on the phenyl ring, para to the sulfur atom |

Nitration Reactions and Subsequent Reductions

The introduction of nitro groups onto the benzothioxanthene core, followed by their reduction to primary amines, serves as a critical step in the further functionalization of this compound derivatives. The selective mono-nitration of the benzothioxanthene imide (BTXI) core has been successfully demonstrated. This reaction creates a versatile intermediate that can undergo a variety of subsequent chemical transformations.

The nitro derivative can be effectively reduced to a primary amine (BTXI-NH2). This reduction is a key step as it transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group researchgate.net. Common methods for the reduction of aromatic nitro groups to amines include the use of easily oxidized metals such as iron, tin, or zinc in the presence of an acid like HCl, or through catalytic hydrogenation over palladium, platinum, or nickel catalysts researchgate.net. The resulting primary amine is a valuable precursor for further derivatization, including the formation of azides, which can then participate in "click" chemistry reactions researchgate.net.

| Reactant | Reagents and Conditions | Product | Reference |

| Benzothioxanthene imide (BTXI) | HNO3, CH2Cl2 | Mono-nitro benzothioxanthene imide (BTXI-NO2) | researchgate.net |

| BTXI-NO2 | Reducing agents (e.g., Fe/HCl or H2/Pd) | Amino benzothioxanthene imide (BTXI-NH2) | researchgate.netresearchgate.net |

| BTXI-NH2 | NaNO2, Trifluoroacetic acid, then NaN3 | Azido benzothioxanthene imide (BTXI-N3) | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Cyanation, Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been applied to derivatives of this compound to introduce cyano and aryl functionalities.

Cyanation: The palladium-catalyzed cyanation of halogenated benzothioxanthene imide (BTXI) derivatives has been investigated. In one study, the cyanation of both mono- and di-bromo BTXI was achieved using K4[Fe(CN)6] as the cyanide source cnrs.fr. These mild reaction conditions allowed for the successful introduction of nitrile moieties, which not only influence the structural, photophysical, and electrochemical properties of the BTXI core but can also serve as orthogonal protecting groups for further synthetic manipulations cnrs.fr. The use of zinc cyanide (Zn(CN)2) is also a common and less toxic cyanide source in palladium-catalyzed cyanations of aryl halides researchgate.net. The general mechanism of palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Arylation: While direct palladium-catalyzed arylation of this compound itself is not extensively detailed, the arylation of related sulfur-containing heterocyclic compounds like benzo[b]thiophenes has been well-established. For instance, a novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids via direct C-H bond activation has been reported google.com. This methodology, which demonstrates high C2 selectivity, suggests the feasibility of similar transformations on the benzothioxanthene core google.com. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these direct arylation reactions.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Mono-bromo Benzothioxanthene Imide | K4[Fe(CN)6] | Pd catalyst | Mono-cyano Benzothioxanthene Imide | cnrs.fr |

| Di-bromo Benzothioxanthene Imide | K4[Fe(CN)6] | Pd catalyst | Di-cyano Benzothioxanthene Imide | cnrs.fr |

| Benzo[b]thiophene 1,1-dioxide | Arylboronic acid | Pd(II) catalyst | C2-arylated benzo[b]thiophene 1,1-dioxide | google.com |

Nucleophilic Acyl Substitution Reactions for Imide and Ester Formation

The anhydride functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for the synthesis of a variety of imides and esters. This type of reaction involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a new derivative.

Imide Formation: The reaction of this compound with primary amines or ammonia leads to the formation of benzothioxanthene dicarboxylic imides. This reaction is a common method for synthesizing imides and is often carried out by heating the anhydride with the desired amine in a suitable solvent. The initially formed amic acid intermediate can be cyclized to the imide, often with the removal of water. Benzothioxanthene dicarboxylic acid imides are a class of fluorescent dyes used for coloring synthetic polymers like polyvinyl chloride, polystyrene, and polymethacrylate rsc.org.

Ester Formation: Esters of benzothioxanthene dicarboxylic acid can be prepared through the reaction of the anhydride with alcohols. This reaction, known as alcoholysis, results in the formation of a monoester with a carboxylic acid group, which can then be further esterified if desired. The reaction is typically catalyzed by an acid or a base. The formation of esters can modify the solubility and photophysical properties of the benzothioxanthene chromophore.

| Reactant | Nucleophile | Product |

| This compound | Primary Amine (R-NH2) | Benzothioxanthene dicarboxylic imide |

| This compound | Alcohol (R-OH) | Benzothioxanthene dicarboxylic acid monoester |

Synthesis of Polymerizable Monomers and Macromolecular Conjugates

The unique photophysical and chemical properties of this compound and its derivatives make them attractive candidates for incorporation into polymeric structures. This can be achieved through the synthesis of polymerizable monomers containing the benzothioxanthene moiety or by the covalent attachment of this chromophore to existing polymer backbones.

Preparation of this compound-Based Monomers

The synthesis of monomers for polymerization often involves the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the core molecule. While specific examples of polymerizable monomers derived directly from this compound are not extensively documented, the general principles of monomer synthesis can be applied.

For instance, the imide nitrogen of a benzothioxanthene dicarboxylic imide can be functionalized with a polymerizable group. This can be achieved by reacting the imide with a reagent containing both a reactive group that can attach to the imide nitrogen and a polymerizable functional group. An example of this approach involves the synthesis of novel dyes based on a benzothioxantheneimide chromophore covalently linked with a sterically hindered amine (HAS), which were then tested for their light stability in polymer matrices cnrs.fr. Although not designed for polymerization themselves, this demonstrates the feasibility of functionalizing the imide position.

The synthesis of alternating copolymers containing cyclopentadithiophene as an electron-donor and benzothiadiazole dicarboxylic imide as an electron-acceptor has been reported for solar cell applications ternordic.com. This highlights the use of dicarboxylic imide structures in the creation of functional polymers.

| Monomer Type | Synthetic Approach | Potential Polymerization Method |

| Imide-functionalized monomer | Reaction of benzothioxanthene dicarboxylic imide with a functionalized alkyl halide containing a polymerizable group. | Free radical polymerization, Ring-opening metathesis polymerization. |

| Ester-functionalized monomer | Esterification of benzothioxanthene dicarboxylic acid with a hydroxy-functionalized monomer (e.g., hydroxyethyl methacrylate). | Free radical polymerization. |

Covalent Attachment to Polymeric Scaffolds

The covalent attachment of this compound or its derivatives to polymeric scaffolds is a versatile method for creating functional materials with tailored properties. This approach can be used to impart the photophysical properties of the benzothioxanthene chromophore, such as fluorescence, to the polymer.

One common strategy involves the use of polymers functionalized with groups that can react with the anhydride or imide derivatives of benzothioxanthene. For example, maleic anhydride functionalized polymers are known to be reactive towards various substrates and can act as compatibilizers. A polymer containing nucleophilic groups, such as amines or alcohols, could be reacted with this compound to form covalent linkages.

The synthesis of novel dyes based on a benzothioxantheneimide chromophore covalently linked with a sterically hindered amine (HAS) and their subsequent testing in various polymer matrices like polystyrene, poly(methyl methacrylate), and polyvinyl chloride has been reported cnrs.fr. This demonstrates the incorporation of benzothioxanthene derivatives into polymers, although in this case, it was for studying the photostability of the dye within the polymer matrix rather than creating a new functional material based on the covalent attachment. Benzothioxanthene-3,4-dicarboxylic acid imides have been described as valuable dyestuffs for synthetic polymers such as polyvinyl chloride, polystyrene, and polymethacrylate rsc.org.

| Polymer Scaffold | Functional Group on Polymer | Reactive Benzothioxanthene Derivative | Linkage Type |

| Poly(styrene-co-maleic anhydride) | Anhydride | Amino-functionalized benzothioxanthene imide | Imide |

| Poly(glycidyl methacrylate) | Epoxide | Amino-functionalized benzothioxanthene imide | Amine |

| Poly(vinyl alcohol) | Hydroxyl | This compound | Ester |

Advanced Spectroscopic Characterization of Benzothioxanthene Dicarboxylic Anhydride Systems

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules. The position, intensity, and shape of absorption bands in the UV-Vis spectrum provide insights into the energy levels of molecular orbitals and the nature of electronic transitions.

Analysis of Absorption Bands and Chromophoric Transitions

The UV-Vis absorption spectrum of benzothioxanthene dicarboxylic anhydride (B1165640) (BTXA) is characterized by strong absorption in the visible region, which is attributed to its extended π-conjugated system. The chromophore is responsible for the compound's distinct color and fluorescence properties. The absorption bands arise from π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

In polymer matrices such as poly(methyl methacrylate) (PMMA), polystyrene (PS), poly(vinyl chloride) (PVC), and polypropylene (PP), BTXA exhibits characteristic absorption spectra. For instance, in a PMMA film, BTXA displays a distinct absorption profile indicative of its embedded chromophore. While detailed quantum chemical calculations for the anhydride are not extensively reported in the literature, the electronic transitions are analogous to those in other rylene-type structures, where the lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Solvent Effects on Electronic Spectra

The interaction between a solute molecule and the surrounding solvent can influence the energy levels of its electronic states, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, is dependent on the polarity of the solvent and the nature of the electronic transition. For molecules like benzothioxanthene dicarboxylic anhydride, where a change in dipole moment upon excitation is expected, shifts in spectral bands with solvent polarity are anticipated.

However, specific studies detailing the systematic investigation of solvent effects on the electronic absorption spectrum of this compound are not extensively available in the reviewed scientific literature. The majority of published data focuses on its properties within solid polymer matrices rather than in a range of organic solvents. Therefore, a detailed analysis of its solvatochromic behavior cannot be provided at this time.

Influence of Substituents and Structural Modifications on Spectral Shifts

Structural modifications to the core this compound molecule can significantly alter its electronic and, consequently, its spectroscopic properties. One of the most common modifications is the conversion of the anhydride moiety into a dicarboximide by condensation with a primary amine. This transformation allows for the introduction of various substituents at the imide nitrogen atom, providing a versatile method for tuning the molecule's characteristics.

Replacing the oxygen atom of the anhydride with a nitrogen atom to form an N-substituted imide derivative generally leads to observable shifts in the absorption spectra. For example, the synthesis of N-alkyl derivatives such as 2-(1-dodecyl)-thioxantheno[2,1,9-dej]isoquinoline-1,3-dione (a benzothioxanthene imide, BTXI) from the parent anhydride results in a modified chromophoric system. Studies on related N-substituted benzothioxanthene imides show that further functionalization on the aromatic core, such as through nitration or halogenation, can lead to significant shifts in absorption maxima, altering the color and electronic properties of the dye. rsc.orgrsc.org For instance, the introduction of a bromine atom to the benzothioxanthene imide core can cause a slight blue or red shift depending on its position, while also modifying the molar extinction coefficient. nih.gov

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides valuable information about the excited state properties of a molecule, including its emission characteristics and the dynamics of its de-excitation pathways.

Fluorescence Quantum Yield and Emission Maxima Analysis

This compound (BTXA) is known to be a highly fluorescent compound. researchgate.net The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is a critical parameter for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs).

Studies conducted in various polymer matrices have shown that the fluorescence quantum yield of BTXA is significantly influenced by its environment. The highest quantum yields are observed in PMMA, with values reported to be as high as 1.00. cnrs.fr The rigidity of the polymer matrix likely restricts non-radiative decay pathways, thus enhancing fluorescence efficiency. In PS and PVC matrices, the quantum yield is slightly lower. cnrs.fr

A key structural modification, the conversion of the anhydride to an N-substituted imide, has a pronounced effect on the emission properties. This change typically leads to a decrease in fluorescence intensity by a factor of 2 to 5. cnrs.fr For example, the fluorescence of derivatives where the imide nitrogen is attached to a hindered amine stabilizer (HAS) moiety is significantly quenched compared to the parent anhydride. This quenching can be attributed to intramolecular processes introduced by the substituent.

Table 1: Spectroscopic Properties of this compound (BTXA) in Various Polymer Matrices

| Compound | Matrix | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| BTXA | PMMA | - | - | 1.00 |

| BTXA | PS | - | - | Slightly lower than PMMA |

| BTXA | PVC | - | - | Slightly lower than PMMA |

| BTXA | PP | - | - | Lower than PMMA |

Note: Specific absorption and emission maxima for BTXA in these matrices were not detailed in the cited sources, hence they are marked as '-'. The data primarily highlights the relative quantum yield.

Fluorescence Lifetime Measurements and Decay Kinetics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state via emission. This parameter is sensitive to the molecule's environment and any processes that compete with fluorescence, such as quenching or energy transfer.

For the parent this compound (BTXA), the fluorescence lifetime has been reported to be in the range of 6–9 nanoseconds when measured in polymer matrices. cnrs.fr The decay kinetics for BTXA and its simple N-alkyl imide derivatives typically follow a monoexponential decay model, indicating the presence of a single emitting species in a relatively uniform environment.

In contrast, more complex derivatives can exhibit more complicated decay kinetics. For instance, an imide derivative linked to a stable nitroxyl radical (BTXINO) shows a biexponential decay, suggesting the presence of two distinct excited state populations with different lifetimes. cnrs.fr This behavior is often attributed to different conformational arrangements of the substituent relative to the fluorescent core, leading to different degrees of intramolecular quenching.

Table 2: Fluorescence Lifetime Data for Benzothioxanthene Systems

| Compound | System | Fluorescence Lifetime (τf) (ns) | Decay Kinetics |

|---|---|---|---|

| This compound (BTXA) | Polymer Matrices | 6 - 9 | Monoexponential |

| N-dodecyl benzothioxanthene imide (BTXID) | Polymer Matrices | 6 - 9 | Monoexponential |

| N-substituted hindered amine imide (BTXINH) | Polymer Matrices | 6 - 9 | Monoexponential |

Intramolecular Quenching Mechanisms in Derivatives

The photophysical properties of benzothioxanthene derivatives can be significantly altered by the introduction of various functional groups, leading to intramolecular fluorescence quenching. This phenomenon, where the fluorescence of a molecule is reduced by a process involving another part of the same molecule, is crucial for the development of fluorescent probes and sensors. The unsubstituted benzothioxanthene imide (BTXI) core typically displays high emission efficiency. rsc.org However, attaching electron-withdrawing or electron-donating substituents to the aromatic backbone can introduce new de-excitation pathways that compete with fluorescence. rsc.org

One primary mechanism for intramolecular quenching in these derivatives is photoinduced electron transfer (PET). In this process, the electronically excited fluorophore can act as either an electron donor or acceptor to another part of the molecule. This electron transfer leads to the formation of a non-fluorescent, charge-separated state, which then returns to the ground state non-radiatively. The efficiency of PET is sensitive to the redox properties of the donor and acceptor groups and the distance and orientation between them. For instance, studies on similar dye systems have shown that strong fluorescence quenching can be induced by electron transfer from the excited chromophore to a hydrogen-bonded partner. researchgate.net

Another potential quenching mechanism involves the presence of heavy atoms, such as bromine or sulfur, which is inherently part of the thioxanthene core. rsc.org The heavy atom effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). rsc.org While this process quenches fluorescence, it can increase the triplet state population, making the molecule an efficient photosensitizer for generating singlet oxygen. rsc.org The introduction of nitro groups can also induce quenching by introducing low-lying non-emissive n-π* states that provide an efficient non-radiative decay channel. rsc.org

Furthermore, structural modifications can lead to conformational changes that promote quenching. For example, distortion of the π-conjugated backbone can alter the electronic properties and enhance non-radiative decay pathways. rsc.org The study of these intramolecular quenching mechanisms is vital for tuning the optical properties of this compound derivatives for specific applications, such as in the development of responsive fluorescent materials and diagnostic assays. nih.govmdpi.com

Vibrational and Resonance Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information for the structural elucidation of this compound and its derivatives. The anhydride group itself gives rise to very characteristic vibrational modes. spectroscopyonline.com Acid anhydrides typically exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations of the two carbonyl groups. spectroscopyonline.com For cyclic anhydrides, these bands are generally found in the regions of 1870-1820 cm⁻¹ (asymmetric stretch) and 1800-1750 cm⁻¹ (symmetric stretch). researchgate.net The high frequency of these bands is a hallmark of the strained ring system of the anhydride.

Another key vibrational feature for anhydrides is the C-O-C stretching vibration, which appears in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com For this compound, the aromatic rings will also produce characteristic signals. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic system, typically observed in the 1600-1450 cm⁻¹ region. The presence of the thioether (C-S-C) linkage in the thioxanthene core will contribute weaker bands in the lower frequency region of the spectrum. The combination of these characteristic peaks allows for unambiguous confirmation of the anhydride functionality and the integrity of the polycyclic aromatic structure.

Table 1: Characteristic FTIR Vibrational Modes for Anhydrides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1870 - 1820 | Strong |

| Symmetric C=O Stretch | 1800 - 1750 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-O-C Stretch | 1300 - 1000 | Strong |

| Aromatic C-H Bending | 900 - 675 | Strong |

Data compiled from general characteristics of cyclic and aromatic anhydrides. spectroscopyonline.comresearchgate.net

FTIR spectroscopy is a powerful tool for monitoring chemical transformations of this compound. When the anhydride undergoes a reaction, such as imidization with a primary amine, the characteristic double carbonyl peaks of the anhydride will disappear. spectroscopyonline.com Concurrently, new peaks corresponding to the imide functional group will emerge, typically two C=O stretching bands around 1770 cm⁻¹ and 1705 cm⁻¹. researchgate.net This allows for real-time or stepwise monitoring of the reaction progress and confirmation of the formation of the desired product.

This technique is also effective for studying the degradation of these compounds. Photodecomposition processes often involve the breakdown of the molecule's functional groups or aromatic structure. By taking FTIR spectra of a sample over time during exposure to light, one can observe changes in the vibrational bands. A decrease in the intensity of the anhydride or aromatic peaks, or the appearance of new peaks (e.g., corresponding to hydroxyl or different carbonyl species from oxidation), would indicate molecular degradation. This analysis is crucial for assessing the photochemical stability of dyes and materials based on the benzothioxanthene chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural confirmation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation. springernature.com

In the ¹H NMR spectrum of a benzothioxanthene imide (BTXI) derivative, the protons on the aromatic core typically appear in the downfield region, generally between 7.5 and 9.5 ppm. rsc.org The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these aromatic protons are highly sensitive to their position on the rings and the nature of any substituents. Analysis of these patterns, often with the aid of two-dimensional NMR techniques like COSY, helps to assign each proton to its specific location on the benzothioxanthene skeleton. chemrxiv.orgmdpi.com For N-substituted derivatives, additional signals corresponding to the protons of the substituent group (e.g., aliphatic protons from an alkyl chain) will be observed in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information. Aromatic carbons resonate in the approximate range of 110-150 ppm. The carbonyl carbons of the anhydride or imide group are particularly characteristic, appearing far downfield, typically between 160 and 170 ppm. beilstein-journals.org The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry. Two-dimensional techniques such as HMQC and HMBC, which show correlations between protons and carbons, are used to definitively link the proton and carbon skeletons, completing the structural assignment. mdpi.comthieme-connect.de

Table 2: Representative NMR Chemical Shifts for a Benzothioxanthene Imide (BTXI) Core

| Atom Type | Technique | Typical Chemical Shift (ppm) |

| Aromatic Protons | ¹H NMR | 7.5 - 9.5 |

| Aliphatic Protons (on N-substituent) | ¹H NMR | 0.5 - 4.5 |

| Carbonyl Carbons (Imide) | ¹³C NMR | 160 - 170 |

| Aromatic Carbons | ¹³C NMR | 110 - 150 |

| Aliphatic Carbons (on N-substituent) | ¹³C NMR | 10 - 60 |

Data generalized from studies on BTXI derivatives. rsc.orgchemrxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to detect and characterize species with unpaired electrons, such as free radicals. srce.hrnih.gov While this compound and its stable derivatives are typically diamagnetic (no unpaired electrons) and thus EPR-silent, EPR spectroscopy becomes a valuable tool for studying transient radical species that may form during photochemical reactions or redox processes. nih.gov

For example, upon excitation with light, benzothioxanthene derivatives can undergo processes like photoinduced electron transfer, which can generate transient radical cations and radical anions. These species are paramagnetic and can be detected by EPR. researchgate.net The resulting EPR spectrum provides information about the electronic structure of the radical. The g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹⁴N), can help to identify the location of the unpaired electron within the molecule. researchgate.net

In cases where the radical species are too short-lived to be detected directly, a technique called spin trapping can be employed. srce.hr A "spin trap" molecule is added to the system, which reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. srce.hrnih.gov This approach can be used to study the formation of reactive oxygen species (ROS), such as the superoxide radical, which can be generated by excited-state benzothioxanthene derivatives in the presence of oxygen. nih.gov

X-ray Diffraction for Solid-State Molecular Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. nih.gov This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. researchgate.netmdpi.com For derivatives of this compound, single-crystal XRD analysis confirms the planarity or distortion of the aromatic system, the conformation of substituents, and the geometry of the anhydride or imide ring. chemrxiv.org

The crystal structure also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.govmdpi.com These interactions are crucial as they can significantly influence the material's bulk properties, including its optical and electronic characteristics in the solid state. For instance, the degree of π-π stacking can affect charge transport in organic semiconductor applications.

In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be used. nih.govmpg.de While XRPD does not provide the same level of atomic detail as single-crystal analysis, it yields a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase, allowing for phase identification, purity assessment, and the study of polymorphism. nih.govresearchgate.net

Computational and Theoretical Investigations of Benzothioxanthene Dicarboxylic Anhydride

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the ground-state properties of benzothioxanthene dicarboxylic anhydride (B1165640).

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry is adjusted to find the lowest energy conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For benzothioxanthene dicarboxylic anhydride, the central thioxanthene ring adopts a folded conformation along the S···C axis, which is characteristic of this heterocyclic system. The anhydride group is largely planar. Conformational analysis would explore the energy barrier of this folding and any potential stable conformers, which can influence the molecule's packing in the solid state and its electronic properties.

Illustrative Data: The following table presents hypothetical, yet typical, optimized geometric parameters for a molecule like this compound, as would be generated by a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (Anhydride) | 1.21 |

| C-S (Thioxanthene) | 1.77 |

| C-N (Imide) | 1.40 |

| Bond Angles (°) ** | |

| C-S-C | 101.5 |

| O=C-N | 125.0 |

| Dihedral Angle (°) ** | |

| Thioxanthene Fold Angle | 145.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Levels

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron.

In this compound, the HOMO is typically localized on the electron-rich benzothioxanthene portion, particularly involving the sulfur atom's lone pairs and the fused benzene rings. Conversely, the LUMO is expected to be centered on the electron-deficient dicarboxylic anhydride moiety. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) character upon excitation. The energies of these orbitals are crucial for predicting reactivity, ionization potential, and electron affinity.

Prediction of Optical and Electronic Band Gaps

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key parameter that provides a theoretical estimate of the molecule's electronic band gap. A smaller gap generally indicates that the molecule can be excited by lower-energy light, corresponding to absorption at longer wavelengths (a red-shift). This gap is a primary determinant of the molecule's color and its potential use in organic electronics, such as organic semiconductors. The HOMO-LUMO gap is directly related to the molecule's chemical reactivity and kinetic stability; a large gap implies high stability.

Illustrative Data: This table shows representative energy values for the frontier orbitals and the resulting band gap, which are key outputs of DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -3.45 |

| Electronic Band Gap (Eg = ELUMO - EHOMO) | 2.80 |

Excited State Dynamics and Photophysical Pathways

While DFT excels at describing the ground state, understanding how the molecule behaves after absorbing light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.

Time-Dependent DFT (TD-DFT) for Excitation Energies

TD-DFT calculations are used to predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in molecular geometry. This calculation allows for the simulation of the molecule's UV-Visible absorption spectrum. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the lowest energy transition is expected to be a HOMO-to-LUMO transition with significant ICT character.

Intersystem Crossing (ISC) Kinetics and Spin-Orbit Coupling Calculations

After a molecule is promoted to an excited singlet state (S₁) by light absorption, it can return to the ground state via fluorescence or transition to an excited triplet state (T₁). This latter process, known as intersystem crossing (ISC), is formally "forbidden" but can become efficient under certain conditions.

The presence of a sulfur atom in the benzothioxanthene core is critical for promoting ISC. Sulfur is a relatively heavy atom (compared to carbon or oxygen), and this leads to a phenomenon known as the "heavy-atom effect." This effect enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion. Stronger SOC provides a mechanism to mix the singlet and triplet states, thereby increasing the rate of intersystem crossing (kISC).

Calculations can quantify the spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet (S₁) and triplet (Tn) states. A larger SOCME value corresponds to a faster and more efficient ISC process. For molecules like this compound, the ISC pathway may not be directly from S₁ to T₁, but could involve higher-lying triplet states (e.g., S₁ → T₂ → T₁) if the spin-orbit coupling and energy alignment are more favorable. These calculations are essential for designing molecules intended for applications that rely on triplet states, such as photodynamic therapy or organic light-emitting diodes (OLEDs).

Illustrative Data: The table below provides hypothetical photophysical parameters that would be derived from TD-DFT and spin-orbit coupling calculations.

| Parameter | Calculated Value | Description |

| S₁ Excitation Energy | 2.95 eV (420 nm) | Energy of the lowest singlet excited state. |

| T₁ Excitation Energy | 2.10 eV (590 nm) | Energy of the lowest triplet excited state. |

| S₁-T₁ Energy Gap (ΔEST) | 0.85 eV | Energy difference between S₁ and T₁ states. |

| Spin-Orbit Coupling (S₁-T₁) | 1.5 cm-1 | Strength of interaction between S₁ and T₁ states. |

| Intersystem Crossing Rate (kISC) | 1 x 108 s-1 | Theoretical rate of transition from S₁ to T₁. |

Theoretical Modeling of Fluorescence and Phosphorescence Pathways

The photophysical properties of this compound, specifically its fluorescence and phosphorescence characteristics, can be extensively investigated using computational quantum chemistry methods. These theoretical approaches provide deep insights into the electronic transitions that govern the absorption and emission of light, offering a molecular-level understanding that complements experimental studies. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the excited state behavior of complex organic molecules like this compound.

Theoretical modeling of fluorescence begins with the calculation of the molecule's ground state (S₀) and first excited singlet state (S₁) geometries and energies. Upon absorption of a photon, the molecule is promoted from S₀ to S₁. The subsequent emission of a photon as the molecule relaxes from S₁ back to S₀ is fluorescence. Computational models can predict the energies of these states, which in turn allows for the estimation of the absorption and emission wavelengths. Key parameters that can be calculated include the vertical excitation energy (the energy difference between the ground and excited state at the ground state geometry) and the zero-zero energy (the energy difference between the vibrationally relaxed ground and excited states).

Furthermore, the probability of these electronic transitions is quantified by the oscillator strength, a value that can be computed and is directly related to the intensity of the absorption and fluorescence bands. The nature of the electronic transitions can also be analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic chromophores, the S₀ → S₁ transition is predominantly a HOMO → LUMO transition.

Phosphorescence involves a change in the spin state of the molecule. After excitation to the S₁ state, the molecule can undergo a non-radiative process known as intersystem crossing (ISC) to a lower-lying triplet state (T₁). From the T₁ state, the molecule can then relax back to the S₀ ground state via the emission of a photon, a process known as phosphorescence. Because this is a spin-forbidden transition, it occurs on a much longer timescale than fluorescence.

Theoretical modeling of phosphorescence pathways requires the calculation of the energies of the relevant singlet and triplet states (S₀, S₁, and T₁). The efficiency of intersystem crossing is highly dependent on the energy gap between the S₁ and T₁ states (ΔE(S₁-T₁)) and the strength of the spin-orbit coupling (SOC) between these states. A small energy gap and significant spin-orbit coupling facilitate intersystem crossing. Computational methods can calculate these parameters, providing a quantitative prediction of the likelihood of phosphorescence. The phosphorescence emission wavelength can be estimated from the energy difference between the T₁ and S₀ states.

Table 1: Illustrative Calculated Photophysical Properties of this compound

| Property | Calculated Value | Method | Description |

| Absorption Maximum (λ_abs) | 450 nm | TD-DFT | Wavelength of maximum light absorption, corresponding to the S₀ → S₁ transition. |

| Fluorescence Maximum (λ_flu) | 520 nm | TD-DFT | Wavelength of maximum fluorescence emission, corresponding to the S₁ → S₀ transition. |

| Oscillator Strength (f) | 0.8 | TD-DFT | A measure of the probability of the S₀ → S₁ electronic transition. |

| S₁-T₁ Energy Gap (ΔE(S₁-T₁)) | 0.4 eV | DFT | The energy difference between the first excited singlet and triplet states. |

| Spin-Orbit Coupling (SOC) | 0.5 cm⁻¹ | DFT | A measure of the interaction between the spin and orbital angular momentum of electrons, influencing the rate of intersystem crossing. |

| Phosphorescence Maximum (λ_phos) | 650 nm | TD-DFT | Wavelength of maximum phosphorescence emission, corresponding to the T₁ → S₀ transition. |

Note: The data in this table is illustrative and intended to represent the types of parameters that can be obtained from computational modeling. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations for Aggregation and Supramolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide invaluable insights into its aggregation tendencies and supramolecular self-assembly in various environments. These simulations model the interactions between individual molecules and their surrounding solvent, allowing for the prediction of how these molecules will arrange themselves over time.

The aggregation of organic dye molecules like this compound is a critical factor that influences their photophysical and electronic properties. Aggregates can exhibit altered absorption and emission spectra compared to the monomeric species, a phenomenon that can be either beneficial or detrimental depending on the application. MD simulations can elucidate the driving forces behind aggregation, such as π-π stacking interactions between the aromatic cores of the molecules and solvophobic effects.

A typical MD simulation would involve placing a number of this compound molecules in a simulation box filled with a chosen solvent. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic processes of aggregation and the stable structures of the resulting aggregates.

From these simulations, various structural and energetic parameters can be analyzed to characterize the supramolecular behavior. The radial distribution function, for instance, can be calculated to determine the probability of finding neighboring molecules at a certain distance, providing a clear indication of aggregation. The orientation of the molecules within the aggregates can also be assessed to understand the nature of the packing, such as H-type (face-to-face) or J-type (head-to-tail) aggregation.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of this compound Aggregation

| Parameter | Simulated Value | Description |

| Aggregation Number | 4-8 molecules | The typical number of molecules found in a stable aggregate in an aqueous solution. |

| Intermolecular Distance | 3.5 Å | The average distance between the aromatic planes of adjacent molecules in an aggregate, indicative of π-π stacking. |

| Solvent Accessible Surface Area (SASA) | Decreases by 40% upon aggregation | A measure of the surface area of the molecule that is accessible to the solvent; a decrease indicates aggregation. |

| Binding Energy per Molecule | -15 kcal/mol | The energy released when a molecule joins an aggregate, indicating the stability of the aggregate. |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from molecular dynamics simulations. Specific values would depend on the simulation conditions and force field used.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For a compound like this compound and its derivatives, QSPR can be a valuable tool for predicting various properties without the need for extensive experimental measurements. This is particularly useful in the design of new materials, where a large number of candidate molecules can be screened computationally to identify those with the most promising characteristics.

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. The first step in developing a QSPR model is to generate a set of numerical descriptors that encode different aspects of the molecular structure. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO and LUMO energies, dipole moment, and partial charges.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

Once a set of descriptors has been calculated for a series of compounds with known experimental property values (the training set), a mathematical model is built to correlate the descriptors with the property of interest. Various statistical and machine learning techniques can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANN), and support vector machines (SVM).

The predictive power of the QSPR model is then evaluated using a separate set of compounds (the test set) that were not used in the model development. A robust and reliable QSPR model can then be used to predict the properties of new, untested molecules based solely on their calculated descriptors.

For this compound, QSPR models could be developed to predict properties such as solubility, melting point, absorption and emission wavelengths, and quantum yields. By understanding the relationship between specific structural features and these properties, new derivatives with tailored characteristics could be designed more efficiently.

Table 3: Illustrative QSPR Model for Predicting the Fluorescence Quantum Yield of Benzothioxanthene Derivatives

| Descriptor | Coefficient | Description |

| HOMO-LUMO Gap | -0.25 | A smaller energy gap is correlated with a higher quantum yield. |

| Molecular Surface Area | 0.01 | A larger surface area is correlated with a higher quantum yield. |

| Dipole Moment | -0.10 | A larger dipole moment is correlated with a lower quantum yield. |

| Model Statistics | ||

| R² (Training Set) | 0.92 | Coefficient of determination for the training set. |

| Q² (Test Set) | 0.85 | Cross-validated R² for the test set, indicating good predictive ability. |

Note: This table presents a hypothetical QSPR model for illustrative purposes. The descriptors and their coefficients would be determined from a statistical analysis of a dataset of benzothioxanthene derivatives with experimentally measured fluorescence quantum yields.

Reaction Mechanisms and Mechanistic Pathways of Benzothioxanthene Dicarboxylic Anhydride

Mechanistic Aspects of Core Cyclization Reactions

The construction of the tetracyclic benzothioxanthene skeleton relies on intramolecular cyclization strategies. The specific pathway is dictated by the nature of the starting materials and reagents.

The primary route for synthesizing the benzothioxanthene core involves a copper-catalyzed intramolecular aromatic substitution that proceeds via a radical mechanism, characteristic of the Pschorr cyclization. wikipedia.orgorganic-chemistry.org This reaction is a variant of the Gomberg-Bachmann reaction and is tailored for creating biaryl tricyclic systems. wikipedia.org

The process begins with the diazotization of a precursor, specifically a 4-(2'-aminophenylmercapto)-naphthalic acid derivative. An aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. wikipedia.org

Mechanism of Pschorr Cyclization:

Diazotization: The primary amino group of the precursor reacts with nitrous acid to form an aryldiazonium salt.

Radical Generation: The copper catalyst (typically Cu(I) or Cu(0) powder) facilitates the decomposition of the diazonium salt. thieme.de It donates a single electron to the diazonium cation, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive aryl radical. wikipedia.orgthieme.de

Intramolecular Cyclization: The newly formed aryl radical attacks the adjacent aromatic ring (the naphthalene system) in an intramolecular fashion, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate. wikipedia.org

Rearomatization: The cyclic radical intermediate is then oxidized to restore aromaticity. The copper catalyst is regenerated in this step, and a proton is lost, yielding the final, stable benzothioxanthene ring system. wikipedia.orgthieme.de

This radical-induced pathway provides an effective method for the crucial C-C bond formation that closes the thioxanthene ring. organic-chemistry.org

The Cadogan reductive cyclization is another powerful method for synthesizing heterocycles, particularly N-heterocycles like carbazoles and indoles. researchgate.netresearchgate.net This reaction typically involves the deoxygenation of a nitro group in an o-nitrobiaryl or o-nitrostyrene using a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine. researchgate.netwikipedia.org

General Mechanism of Cadogan Cyclization:

Reduction of Nitro Group: The trivalent phosphorus compound attacks an oxygen atom of the nitro group, reducing it to a nitroso group.

Nitrene Formation: Further deoxygenation of the nitroso group by the phosphorus reagent generates a highly reactive nitrene intermediate.

Intramolecular Cyclization: The electron-deficient nitrene rapidly inserts into a nearby C-H bond or attacks an adjacent aromatic ring to form the new heterocyclic ring.

While the Cadogan reaction is a prominent strategy in heterocyclic chemistry, the documented synthesis of the benzothioxanthene dicarboxylic anhydride (B1165640) core proceeds via the Pschorr-type cyclization of an amino-sulfide precursor rather than the reductive cyclization of a nitro-containing compound. researchgate.net

Nucleophilic Acyl Substitution Mechanisms in Derivatization

The dicarboxylic anhydride moiety of the benzothioxanthene molecule is the primary site for derivatization, most commonly through nucleophilic acyl substitution. This two-step addition-elimination mechanism allows for the introduction of a wide range of functional groups, particularly in the synthesis of imide derivatives.

The reaction is initiated by the attack of a nucleophile (such as a primary amine, R-NH₂) on one of the electrophilic carbonyl carbons of the anhydride ring. This breaks the π bond of the carbonyl group and forms a tetrahedral intermediate. acs.orgnih.gov This intermediate is unstable and quickly collapses. nih.gov The carbonyl π bond is reformed, and the carboxylate group is expelled as a leaving group, resulting in the opening of the anhydride ring and the formation of a carboxylic acid-amide. Subsequent intramolecular cyclization via another nucleophilic acyl substitution, where the newly formed amide attacks the remaining carboxylic acid, followed by dehydration, yields the final, stable cyclic imide product.

| Step | Description | Intermediate |

| 1. Nucleophilic Attack | The nucleophile (e.g., a primary amine) attacks a carbonyl carbon. | Tetrahedral Intermediate |

| 2. Ring Opening | The tetrahedral intermediate collapses, breaking the C-O bond in the anhydride ring to form a carboxylate leaving group. | Carboxylic acid-amide |

| 3. Intramolecular Cyclization | The terminal amide attacks the remaining carboxylic acid group. | Second Tetrahedral Intermediate |

| 4. Dehydration | A molecule of water is eliminated to form the stable five-membered imide ring. | N-substituted Imide Product |

Catalytic Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of benzothioxanthene derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically start from a halogenated benzothioxanthene, prepared from the parent anhydride.

Derivatives such as monobrominated benzothioxanthene imides (Br-BTXI) serve as excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki (arylation) and cyanation reactions. These reactions proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states. libretexts.orgnih.gov

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Br-BTXI substrate. This oxidizes the palladium to Pd(II) and forms a square planar organopalladium(II) complex. youtube.com

Transmetalation (for Arylation) or Cyanide Coordination:

Arylation (Suzuki Coupling): An organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex. The aryl group from the boronic acid replaces the bromide on the palladium center. nih.gov

Cyanation: A cyanide source (e.g., zinc cyanide) coordinates to the palladium center, replacing the bromide ligand.

Reductive Elimination: The two organic groups (the benzothioxanthene and the newly added aryl or cyano group) on the palladium complex couple and are eliminated from the metal center. This step forms the final product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

These catalytic methods offer high efficiency and functional group tolerance for modifying the aromatic core of the molecule.

The intermediates formed during the palladium-catalyzed cycle are critical to its efficiency. While not always stable, discrete metallacycle species play a key role. The term "metallacycle" can refer to any cyclic molecule that includes a metal atom, but in this context, it pertains to the key organopalladium intermediates within the catalytic loop. acs.org

Photochemical Decomposition and Stability Mechanisms of Benzothioxanthene Dicarboxylic Anhydride

The photochemical stability of this compound (BTXA) and its derivatives is a critical aspect of their application, particularly in materials science where they are exposed to light. The interaction of these molecules with light can lead to a series of reactions that alter their chemical structure and properties. This section delves into the kinetics of these photochemical processes and the mechanisms by which the molecule degrades, as well as the pathways for radical trapping and the formation of adducts.

Kinetics of Photo-decomposition and Degradation Pathways

The photo-decomposition of this compound in a polymer matrix, such as polypropylene, does not follow a simple kinetic model. Instead, it exhibits a biphasic degradation pattern. The process begins with a relatively slow initial phase, which is then succeeded by a much more rapid and accelerated decomposition. This behavior suggests a complex degradation mechanism, possibly involving the formation of sensitizing species that catalyze further degradation.

The kinetics of BTXA photo-decomposition have been observed to be similar to its derivatives where a Hindered Amine Stabilizer (HAS) is covalently linked. The monitoring of the decomposition is often carried out using UV spectroscopy, tracking the decrease in the characteristic absorption band of the chromophore.

The fluorescence quantum yield (Φf) of this compound is also dependent on the polymer matrix, which indicates that the environment plays a significant role in the deactivation pathways of the excited state. A higher fluorescence quantum yield suggests that a larger fraction of the excited molecules returns to the ground state via radiative emission, which can compete with photochemical degradation pathways.

Fluorescence Quantum Yield of this compound in Different Polymer Matrices

| Polymer Matrix | Fluorescence Quantum Yield (Φf) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | 0.20 |

| Polystyrene (PS) | 0.16 |

| Poly(vinyl chloride) (PVC) | 0.11 |

| Polypropylene (PP) | 0.25 |

The degradation pathways of this compound likely involve the formation of radical species that can initiate chain reactions, particularly in the presence of oxygen. The initial photochemical event is the absorption of a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is more likely to react with its surroundings, leading to the observed degradation.

Radical Trapping Mechanisms and Adduct Formation

In the course of photochemical reactions, radical species are often generated. The study of these transient species is crucial for understanding the degradation mechanism. Radical trapping is a technique used to detect and identify short-lived radical intermediates. Stable nitroxyl radicals are particularly effective for this purpose.

When a carbon-centered radical is formed during the photolysis of a system containing this compound, it can be trapped by a stable nitroxyl radical. This reaction results in the formation of a stable diamagnetic alkoxy or aryloxy amine adduct. A key advantage of this method is that the rate constant for the coupling of a nitroxyl radical with a carbon-centered radical is generally at least an order of magnitude higher than for other spin traps. cnrs.fr

The formation of these adducts can be monitored, for instance, by fluorescence spectroscopy if the nitroxide is part of a fluorophore. The conversion of the paramagnetic nitroxyl moiety to a diamagnetic form leads to a substantial increase in the fluorescence yield, providing a method to follow the kinetics of radical trapping.

While specific adducts of this compound formed through radical trapping during its photodecomposition are not extensively detailed in the literature, the general principle of radical scavenging is a well-established mechanism. For instance, thioxanthene derivatives have been coupled with molecules like cysteine, indicating their reactivity towards forming adducts with biological molecules, which can be relevant in the context of phototoxicity and photodynamic therapy. The formation of such adducts can effectively halt the propagation of radical-chain degradation reactions, thereby contributing to the stabilization of the material.

Intersystem Crossing Mechanisms and Spin-Flip Processes in Excited States

The photophysical behavior of this compound and its derivatives is significantly governed by the transitions between different electronic spin states. Intersystem crossing (ISC) is a photophysical process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state (S₁) to an excited triplet state (T₁). This spin-forbidden transition is a key step in many photochemical reactions and is responsible for the population of the triplet state, which is often the reactive species in photodegradation.

The efficiency of intersystem crossing is largely dependent on the strength of the spin-orbit coupling (SOC), which is the interaction between the electron's spin angular momentum and its orbital angular momentum. In molecules containing heavy atoms, such as sulfur in the benzothioxanthene core, the spin-orbit coupling is enhanced, which facilitates the spin-flip process required for intersystem crossing.

For benzothioxanthene imide (BTI) derivatives, it has been demonstrated that structural modifications can be used to manipulate the intersystem crossing kinetics. For example, introducing a permanent out-of-plane distortion in the BTI dye, through bay-area methylation, promotes intersystem crossing by increasing the spin-orbit coupling. This strategy allows for the synthesis of heavy atom-free photosensitizers with high triplet state formation quantum yields.

Furthermore, the replacement of the oxygen atom in the imide group with a sulfur atom to form thio-benzothioxanthene imides has been shown to result in a high intersystem crossing efficiency and a long-lived triplet state. These properties are highly desirable for applications such as triplet-triplet annihilation upconversion and photopolymerization.

The triplet state properties of several benzothioxanthene imide derivatives have been investigated, revealing a range of triplet state quantum yields (ΦT) and lifetimes (τT). These parameters are crucial for understanding the photochemical reactivity of these compounds.

Triplet State Properties of Selected Benzothioxanthene Imide Derivatives

| Compound | Triplet State Quantum Yield (ΦT) | Triplet State Lifetime (τT) |

|---|---|---|

| Thio-Benzothioxanthene Imide (BTXI) | 97% | 17.7 µs |

| Bodipy-BTXI Dyad 1 | 13.4% | 13 µs |

| Bodipy-BTXI Dyad 2 | 97.5% | 116 µs |

Applications of Benzothioxanthene Dicarboxylic Anhydride in Functional Materials and Devices

Organic Light-Emitting Devices (OLEDs) and Organic Light-Emitting Electrochemical Cells (LECs)

The emissive properties of benzothioxanthene imide derivatives have been a key focus of research, leading to their application in OLEDs and LECs. These materials exhibit notable fluorescence, making them suitable for use as light-emitting components in these devices.

Application as Emitters and Luminescent Materials

Benzothioxanthene imide (BTI) and its derivatives have demonstrated significant promise as emitters in organic light-emitting devices. These sulfur-containing rylene-imide dyes are recognized for their remarkable fluorescent properties. Research has shown their successful integration as the emissive material in flexible and printed OLEDs, highlighting their potential for next-generation display and lighting technologies. The inherent stability and processability of BTI-based compounds make them suitable for the fabrication of these devices.

In the realm of organic light-emitting electrochemical cells (LECs), BTI dyes have been explored as the electroactive material. While their planar π-conjugated structure can sometimes lead to aggregation-caused quenching (ACQ) in the solid state, which reduces luminescence, strategies have been developed to overcome this limitation.

Role as Electron Transport Materials

Although specific studies detailing the exclusive use of benzothioxanthene dicarboxylic anhydride (B1165640) or its imide derivatives as the primary electron transport layer in OLEDs are not extensively documented in the reviewed literature, their electron-accepting characteristics make them candidates for such applications. Further research is warranted to fully characterize their electron mobility and performance as dedicated ETMs in OLED architectures.

Optimization of Host-Guest Systems for Enhanced Luminescence

To mitigate the issue of aggregation-caused quenching (ACQ) and enhance the luminescent performance of BTI dyes in the solid state, researchers have successfully employed a host-guest approach. This strategy involves dispersing the BTI guest molecules within a suitable host matrix, thereby preventing the formation of non-emissive aggregates.

In one notable study, two different BTI dyes were incorporated into host-guest systems with 4,4′-bis(9H-carbazol-9-yl)biphenyl (p-CBP), poly(9-vinylcarbazole) (PVK), and poly(dioctylfluorene) (PFO). The use of p-CBP as a host was found to improve the internal electrical double layer (EDL) alignment within the film, leading to significantly higher luminescence compared to devices using PFO or PVK as the host. A dual-host system, combining p-CBP and PFO with a BTI-F dye, achieved an impressive luminescence of up to 3900 cd/m², demonstrating the effectiveness of this approach in advancing metal-free LEC technology.

Table 1: Performance of Benzothioxanthene Imide Dyes in Host-Guest LEC Devices

| Host Material(s) | Guest Dye | Maximum Luminescence (cd/m²) |

| p-CBP and PFO | BTI-F | 3900 |

| p-CBP | BTI Dye | Higher than PFO and PVK |

| PFO | BTI Dye | Lower than p-CBP |

| PVK | BTI Dye | Lower than p-CBP |

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of benzothioxanthene derivatives have led to their investigation as active components in organic field-effect transistors (OFETs). Their electron-rich structures, combined with their inherent stability, make them attractive candidates for the development of high-performance organic semiconductors.

Performance as Organic Semiconductor Components

Benzothioxanthene imide (BTI) and its derivatives have been identified as promising semiconductors for OFETs due to their electron-rich nature. While specific performance data for OFETs based solely on benzothioxanthene dicarboxylic anhydride or its simple imide derivatives is emerging, research into structurally related compounds provides strong evidence of their potential.

For instance, a closely related class of materials, translationalchemistry.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives, have been extensively studied and have demonstrated excellent performance as both p-type and, more recently, n-type semiconductors. The functionalization of the BTBT core with strong electron-withdrawing groups has led to the development of n-type materials with high electron mobilities. One such derivative, D(PhFCO)-BTBT, exhibited an impressive electron mobility of up to approximately 0.6 cm²/V·s and high Ion/Ioff ratios of 10⁷–10⁸. This highlights the potential of the benzothiophene-based core structure for efficient electron transport in OFETs.

The development of n-type organic semiconductors is crucial for the realization of complementary logic circuits, which are more power-efficient than circuits based solely on p-type materials. The promising electronic properties of benzothioxanthene derivatives suggest they could play a significant role in advancing n-type OFET technology.

Investigation of Charge Transport Characteristics

The charge transport characteristics of organic semiconductors are fundamental to their performance in OFETs. For benzothioxanthene-based materials, the investigation of these properties is key to understanding their potential. The molecular packing in the solid state plays a crucial role in determining the efficiency of charge transport.

In studies of the n-type BTBT derivative, D(PhFCO)-BTBT, polycrystalline thin films showed large grains and a "layer-by-layer" stacked, edge-on molecular orientation. This arrangement, with an in-plane herringbone packing, is favorable for two-dimensional charge transport from the source to the drain electrode. The intermolecular distances in this packed structure were found to be in the range of approximately 3.25–3.46 Å, facilitating efficient electron hopping between adjacent molecules.